Product packaging for Bromofluoroacetic acid(Cat. No.:CAS No. 359-25-1)

Bromofluoroacetic acid

Cat. No.: B1273107
CAS No.: 359-25-1
M. Wt: 156.94 g/mol
InChI Key: ICTXGKNZADORBH-UHFFFAOYSA-N
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Description

Historical Context and Significance in Chemical Synthesis

The study of halogenated organic compounds has been a cornerstone of modern organic chemistry. Halogenated acetic acids, in particular, have served as pivotal intermediates in the synthesis of a wide array of more complex molecules. researchgate.net Their unique reactivity, imparted by the presence of electronegative halogen atoms, makes them valuable building blocks in the creation of pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.comchemimpex.com The development of synthetic routes to various halogenated acetic acids has been an active area of research, with early work focusing on direct halogenation and later evolving to more sophisticated and selective methods. ethz.chrsc.org

Overview of Monohalogenated and Dihalogenated Acetic Acids

Halogenated acetic acids can be broadly categorized based on the number of halogen substituents. Monohalogenated acetic acids contain a single halogen atom, while dihalogenated acetic acids possess two. alsenvironmental.co.ukekb.eg The nature and number of the halogen atoms significantly influence the compound's acidity, reactivity, and physical properties. cymitquimica.com

Common examples of monohalogenated acetic acids include monochloroacetic acid and monobromoacetic acid. alsenvironmental.co.uk Dihalogenated acetic acids are a more diverse group and include compounds like dichloroacetic acid, dibromoacetic acid, and bromochloroacetic acid. alsenvironmental.co.ukekb.eg The table below provides a summary of some common monohalogenated and dihalogenated acetic acids.

Compound Name Chemical Formula Number of Halogen Atoms
Monochloroacetic AcidClCH₂COOH1
Monobromoacetic AcidBrCH₂COOH1
Dichloroacetic AcidCl₂CHCOOH2
Dibromoacetic AcidBr₂CHCOOH2
Bromochloroacetic AcidClBrCHCOOH2

Position of Bromofluoroacetic Acid within Haloacetic Acid Chemistry

This compound (BFA), with the chemical formula C₂H₂BrFO₂, is a dihalogenated acetic acid containing both a bromine and a fluorine atom. cymitquimica.com This unique combination of halogens confers specific properties and reactivity to the molecule. cymitquimica.com The high electronegativity of the fluorine atom, coupled with the reactivity of the carbon-bromine bond, makes this compound a versatile reagent in organic synthesis. cymitquimica.com It is recognized as a valuable intermediate for introducing fluorine and bromine into more complex structures, particularly in the development of novel pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2BrFO2 B1273107 Bromofluoroacetic acid CAS No. 359-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-fluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrFO2/c3-1(4)2(5)6/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTXGKNZADORBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382077
Record name Bromofluoroacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-25-1
Record name Bromofluoroacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromofluoroacetic acid
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Synthetic Methodologies for Bromofluoroacetic Acid

Precursor-Based Synthesis Routes

The synthesis of bromofluoroacetic acid often commences from readily available halogenated acetic acid derivatives or related precursors. These routes typically involve halogen exchange reactions or the transformation of functional groups to introduce the desired bromine and fluorine atoms.

Approaches from Halogenated Acetic Acid Derivatives

A common strategy for synthesizing this compound involves the modification of other halogenated acetic acids. These methods leverage the differential reactivity of halogens to achieve the desired substitution pattern.

The direct fluorination of bromoacetic acid or its derivatives using hydrogen fluoride (B91410) (HF) represents a potential pathway to this compound. This method is based on the principle of halogen exchange, where a bromine atom is substituted by a fluorine atom. The reaction typically requires anhydrous conditions and may be facilitated by the use of a catalyst or high temperatures to drive the equilibrium towards the formation of the more stable C-F bond. While specific examples for the direct conversion of bromoacetic acid to this compound using HF are not extensively detailed in readily available literature, the general principle is a fundamental concept in organofluorine chemistry. The reaction of related compounds, such as bromoacetyl halides, with fluoride sources like potassium fluoride can also be employed to achieve this transformation.

A more controlled and widely documented approach involves the use of specific fluorinating agents on brominated acetic acid precursors. A key example is the synthesis of diethyl bromofluoromalonate, a direct precursor to this compound, through the fluorination of diethyl bromomalonate. rsc.org In this method, diethyl bromomalonate is first treated with a base, such as sodium hydride, to generate an enolate. rsc.org This enolate then reacts with an electrophilic fluorinating agent, for instance, N-fluoro-2,4,6-trimethylpyridinium triflate, to introduce the fluorine atom. rsc.org The subsequent hydrolysis and decarboxylation of the resulting diethyl bromofluoromalonate yield this compound. rsc.org

Table 1: Synthesis of Diethyl Bromofluoromalonate via Fluorination rsc.org

Reactant 1Reactant 2BaseSolventTemperatureProduct
Diethyl bromomalonateN-fluoro-2,4,6-trimethylpyridinium triflateSodium hydrideTetrahydrofuran0 °CDiethyl bromofluoromalonate
Reaction of Halogenated Acetic Acid with Hydrogen Fluoride

Synthesis via Hydrobromic Acid Reaction with Specific Precursors

An alternative route to this compound involves the reaction of a suitable precursor with hydrobromic acid (HBr). A patented process describes the synthesis of this compound from an ester of chlorofluoroacetic acid. google.com In this procedure, the chlorofluoroacetic acid ester is dissolved in concentrated hydrobromic acid and treated with gaseous hydrogen bromide. google.com The reaction proceeds via the substitution of the chlorine atom with bromine. The process is often heated to facilitate the reaction and drive off the resulting alkyl bromide, thus shifting the equilibrium towards the product. google.com The reaction temperature is typically maintained between 80 °C and 125 °C. google.com

Table 2: Synthesis of this compound via Hydrobromic Acid Reaction google.com

PrecursorReagent 1Reagent 2Temperature RangeProduct
Ester of chlorofluoroacetic acidConcentrated hydrobromic acidGaseous hydrogen bromide80 - 125 °CThis compound

Stereoselective Synthesis Considerations for Chiral this compound

When the α-carbon of this compound is substituted with a hydrogen isotope such as deuterium, it becomes a chiral center. The stereoselective synthesis of such chiral molecules is of significant interest for studying reaction mechanisms and molecular parity violation. rsc.org A key strategy for preparing chiral this compound involves the stereocontrolled synthesis and subsequent decarboxylation of a disubstituted malonic acid derivative. rsc.org

For instance, the synthesis of deutero this compound has been achieved starting from diethyl bromofluoromalonate. rsc.org The decarboxylation of this precursor in the presence of D₂SO₄ and D₂O leads to the formation of deuterated this compound with a specific stereochemistry. rsc.org The control of the stereochemical outcome is a critical aspect of this synthesis, often relying on the use of chiral auxiliaries or catalysts in related synthetic strategies to influence the facial selectivity of bond formation. pressbooks.pubwikipedia.org The development of enantioselective methods is crucial for accessing single enantiomers of chiral this compound, which are valuable tools in medicinal chemistry and materials science. pressbooks.pub

Advanced Synthetic Strategies

Modern organic synthesis has introduced several advanced methodologies that can be applied to the preparation of this compound and its derivatives. These strategies often offer improved efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Decarboxylative fluorination represents a powerful tool for the synthesis of organofluorine compounds. nih.gov This approach involves the generation of a radical intermediate from a carboxylic acid precursor, followed by a fluorine atom transfer. nih.gov While direct application to this compound synthesis is an area of ongoing research, the principles of decarboxylative fluorination of related α,α-difluoro- and α-fluoroarylacetic acids have been established. nih.gov

Photoredox catalysis is another emerging field that enables novel transformations under visible light irradiation. mdpi.combeilstein-journals.org This technique can be employed to generate reactive radical intermediates from carboxylic acids or their derivatives under mild conditions. nih.gov The application of photoredox catalysis to the synthesis of this compound could involve the generation of a fluorinated radical that subsequently undergoes bromination, or vice versa. These advanced methods hold promise for the development of more efficient and sustainable routes to this compound.

Utilizing Malonate Derivatives in Multi-Step Pathways

A prominent strategy for synthesizing this compound involves the use of malonate esters, such as diethyl malonate, as a starting framework. This multi-step approach allows for the sequential introduction of the required halogen atoms onto the α-carbon, followed by hydrolysis and decarboxylation to yield the final product.

The core of this pathway is the synthesis of a key intermediate, diethyl bromofluoromalonate. Research has demonstrated two viable routes to this intermediate: the fluorination of diethyl bromomalonate or the bromination of diethyl fluoromalonate. rsc.org

Route 1: Fluorination of Diethyl Bromomalonate

This pathway begins with the bromination of diethyl malonate to form diethyl bromomalonate. rsc.org The subsequent step is the crucial introduction of the fluorine atom. In one specific method, diethyl bromomalonate is treated with sodium hydride to generate the corresponding enolate. This intermediate is then subjected to fluorination using an electrophilic fluorine source, such as N-fluoro-2,4,6-trimethylpyridinium triflate, to yield diethyl bromofluoromalonate. rsc.org

Route 2: Bromination of Diethyl Fluoromalonate

Alternatively, the synthesis can commence with the fluorination of diethyl malonate to produce diethyl fluoromalonate. This intermediate is then subjected to bromination. For instance, the bromination of diethyl chloromalonate has been successfully achieved using a sodium hypobromite (B1234621) solution, suggesting a similar approach could be applied to diethyl fluoromalonate. rsc.org One study reported an 82% yield for the bromination of diethyl fluoromalonate to obtain diethyl bromofluoromalonate. rsc.org

The final stage of the synthesis involves the hydrolysis of the diethyl bromofluoromalonate intermediate, typically under acidic or basic conditions, followed by heating. This process removes the two ester groups and induces decarboxylation (loss of a CO₂ molecule), resulting in the formation of this compound. youtube.com

The halogenation reactions of diethyl malonate derivatives are summarized in the table below, highlighting the yields of various intermediates.

Starting MaterialReagent(s)ProductYield (%)Reference
Diethyl bromomalonate1. Sodium hydride2. N-fluoro-2,4,6-trimethylpyridinium triflateDiethyl bromofluoromalonate86 rsc.org
Diethyl fluoromalonateBrominating Agent (e.g., NaOBr)Diethyl bromofluoromalonate82 rsc.org
Diethyl malonateBromineDiethyl bromomalonateNot specified rsc.org
Diethyl chloromalonateSodium hypobromiteDiethyl bromochloromalonateNot specified rsc.org

Catalytic Approaches in Haloacetic Acid Synthesis (General Principles)

The synthesis of haloacetic acids, including complex ones like this compound, often relies on catalytic methods to facilitate the halogenation of the α-carbon (the carbon atom adjacent to the carboxyl group). The general principles of these catalytic approaches are rooted in enhancing the reactivity of the carboxylic acid at this specific position.

A fundamental principle involves the conversion of the carboxylic acid into a more reactive intermediate, such as an enol or an enolate anion. libretexts.org Acid-catalyzed halogenation reactions of carboxylic acids proceed through an enol intermediate. msu.edulibretexts.org The concentration of this enol tautomer at equilibrium is typically very low for simple carboxylic acids like acetic acid. libretexts.orgmsu.edu However, catalysts can accelerate the formation of the enol, thereby speeding up the rate-determining step of the halogenation process. libretexts.org

The reactivity of the substrate itself is also a key factor. Carboxylic acids with a second activating carbonyl group, such as malonic acid, have a significantly higher equilibrium enol concentration. libretexts.orgmsu.edu This inherent characteristic makes them more susceptible to α-halogenation without the need for activation. libretexts.orgmsu.edu

A classic and effective catalytic method for the α-halogenation of carboxylic acids is the Hell-Volhardt-Zelinski reaction. libretexts.org This reaction utilizes a catalytic amount of a phosphorus trihalide, such as phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). libretexts.org The mechanism involves the in situ formation of an acyl halide from the carboxylic acid. msu.edu Acyl halides and anhydrides are more readily halogenated than their parent carboxylic acids, likely due to their higher enol concentration. libretexts.orgmsu.edu The resulting α-halogenated acyl halide is then hydrolyzed, either by the small amount of water present or during workup, to yield the final α-haloacetic acid product. libretexts.org This method effectively reduces a three-step sequence (conversion to acyl halide, halogenation, hydrolysis) into a single, catalytically driven process. libretexts.org

The general mechanism for acid-catalyzed α-halogenation can be summarized as follows:

Protonation: The carbonyl oxygen of the acid is protonated by the acid catalyst.

Enol Formation: A proton is removed from the α-carbon, leading to the formation of the enol tautomer. This is typically the rate-determining step. libretexts.org

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂).

Deprotonation: The resulting intermediate is deprotonated to yield the final α-halo-substituted product and regenerate the acid catalyst. libretexts.org

These general catalytic principles underscore the methods used to overcome the inherent low reactivity of the α-position in simple carboxylic acids, enabling the synthesis of a wide range of haloacetic acids.

Chemical Reactivity and Reaction Mechanisms of Bromofluoroacetic Acid

Nucleophilic Substitution Reactions at the Carboxyl Carbon

The carboxyl group of bromofluoroacetic acid, like other carboxylic acids, is susceptible to nucleophilic attack. These reactions proceed through a nucleophilic acyl substitution mechanism. The reactivity of the carboxylic acid derivatives generally depends on the stability of the carbonyl group and the effectiveness of the leaving group. libretexts.org

Esterification of this compound can be achieved through several synthetic routes. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgbyjus.com This is a reversible reaction, and to favor the formation of the ester, water is typically removed as it is formed. researchgate.net

Another pathway involves the conversion of this compound to a more reactive acyl halide, such as bromofluoroacetyl chloride. This intermediate then readily reacts with an alcohol, often in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the hydrogen chloride byproduct. byjus.comuomustansiriyah.edu.iq This method is often preferred for its higher yields and irreversibility.

Additionally, esters of this compound can be synthesized from the reaction of the acid with dialkyl dicarbonates in the presence of a Lewis acid catalyst. organic-chemistry.org

The following table summarizes common esterification methods:

Method Reactants Catalyst/Conditions Byproduct
Fischer EsterificationThis compound, AlcoholStrong acid (e.g., H₂SO₄), HeatWater
Via Acyl ChlorideBromofluoroacetyl chloride, AlcoholBase (e.g., Pyridine, NaOH)HCl
Dialkyl DicarbonateThis compound, Dialkyl dicarbonateLewis acid (e.g., MgCl₂)CO₂, Alcohol

Amides of this compound are typically synthesized by reacting a derivative of the acid with ammonia (B1221849) or a primary or secondary amine. The most common method involves the conversion of this compound to its more reactive acid chloride. libretexts.org The subsequent reaction with an amine proceeds rapidly to form the corresponding amide. uomustansiriyah.edu.iq An excess of the amine is often used to neutralize the hydrogen chloride that is formed during the reaction. libretexts.org

Alternatively, amidation can be achieved by heating the carboxylic acid with an amine, though this is a less common and often less efficient method. The direct reaction requires high temperatures and results in the formation of water.

The general reaction for the amidation of a bromofluoroacetyl chloride is as follows:

BrFCHCOCl + 2 RNH₂ → BrFCHCONH₂ + RNH₃Cl

This reaction highlights the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion.

The hydrolysis of this compound derivatives, such as esters and amides, results in the formation of the parent carboxylic acid. pressbooks.pub The conditions required for hydrolysis depend on the reactivity of the derivative, with esters and amides generally requiring more forcing conditions than more reactive derivatives like acid halides. pressbooks.pubwizeprep.com

Ester Hydrolysis:

Acid-Catalyzed Hydrolysis: This process is the reverse of Fischer esterification. libretexts.org The ester is protonated by a strong acid, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and subsequent proton transfer and elimination of an alcohol molecule yield the carboxylic acid. libretexts.orgsolubilityofthings.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. libretexts.org This is followed by the elimination of an alkoxide ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt. libretexts.orgsolubilityofthings.com The carboxylic acid can be regenerated by the addition of a strong acid in a subsequent step. libretexts.org

Amide Hydrolysis:

Acid-Catalyzed Hydrolysis: Similar to ester hydrolysis, amides can be hydrolyzed under acidic conditions with heating. chemistrysteps.com The reaction with water is catalyzed by a strong acid, leading to the formation of this compound and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: Heating an amide with a strong base, such as sodium hydroxide, will also lead to hydrolysis. libretexts.org This reaction produces a salt of the carboxylic acid (sodium bromofluoroacetate) and ammonia or an amine. chemistrysteps.comlibretexts.org This reaction is often driven to completion by the irreversible deprotonation of the carboxylic acid by the strongly basic amine that is formed. chemistrysteps.com

The following table outlines the general conditions for the hydrolysis of this compound derivatives:

Derivative Conditions Products
EsterAcidic (H₃O⁺, heat)This compound, Alcohol
EsterBasic (NaOH, heat), then H₃O⁺This compound, Alcohol
AmideAcidic (H₃O⁺, heat)This compound, Ammonium salt
AmideBasic (NaOH, heat), then H₃O⁺This compound, Amine

Amidation Reactions

Reactions Involving the α-Carbon

The presence of both bromine and fluorine atoms on the α-carbon significantly influences its reactivity, making it a site for various chemical transformations.

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, particularly under the influence of light or radical initiators, to form a bromofluoroacetyl radical. wikipedia.org This radical intermediate is a key species in several reactions.

Free radical reactions typically proceed through three main stages: initiation, propagation, and termination. lumenlearning.com The initiation step involves the formation of the initial radical. In the case of this compound, this can be achieved through the homolysis of the C-Br bond. wikipedia.org

Research has shown that bromodifluoroacetic acid, a related compound, can serve as a precursor for the carboxydifluoromethyl radical under photoredox catalysis. chinesechemsoc.org This suggests that this compound can similarly generate a carboxyfluoromethyl radical. These radicals can then participate in various addition and substitution reactions. For instance, they can add to alkenes, initiating a chain reaction that can lead to the formation of more complex molecules. lumenlearning.commdpi.com The termination of the radical chain can occur through the combination of two radical species. lumenlearning.com

Derivatization at the α-carbon of this compound often involves the displacement of the bromine atom, which is a good leaving group. These reactions are useful for introducing new functional groups and for analytical purposes, such as preparing derivatives for gas chromatography. researchgate.netresearchgate.net

One common type of derivatization is alkylation, where the active hydrogen on the α-carbon can be replaced. libretexts.org Another important reaction is acylation, which can convert compounds with active hydrogens into esters, thioesters, and amides. researchgate.net

For example, the bromine atom can be substituted by a nucleophile. Reactions with silver fluoride (B91410) (AgF) have been used to replace bromine with fluorine in α-bromoamides, proceeding through a double-inversion pathway involving an aziridinone (B14675917) intermediate. researchgate.net This indicates a potential route for the synthesis of difluoroacetic acid derivatives from this compound precursors.

The following table lists some potential derivatization reactions at the α-carbon:

Reaction Type Reagent Product Type
Nucleophilic SubstitutionAgFα,α-difluoroacetic acid derivative
Radical AdditionAlkenesSubstituted carboxylic acids
Formation of Fluorinated Compounds

Mechanistic Investigations

Spectroscopic Analysis of Reaction Intermediates (e.g., ESR Studies of α-bromofluoro π-radicals)

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, including free radicals, which are often transient intermediates in chemical reactions. nih.gov In the context of this compound, ESR studies have been instrumental in identifying and understanding the structure of radicals formed during its reactions, particularly those induced by radiation. aip.org

An important example is the ESR study of the ĊBrFCOOH radical, an α-bromofluoro π-radical. aip.org This radical was generated and trapped in x-ray irradiated single crystals of this compound. aip.org The analysis of the ESR spectrum, including strong forbidden transitions, allowed for the determination of the principal values and relative signs of the α-bromine hyperfine and quadrupole tensors. aip.org These parameters provide detailed information about the electronic structure and geometry of the radical. aip.org

The principal values obtained for the ⁸¹Br hyperfine coupling tensor (𝒜) were (+108, +39, +22) ±7 G, and for the quadrupole coupling tensor (𝒬) were (–13, +18, –5) ±2 G. For ¹⁹F, the hyperfine coupling tensor was (196, 20, 0) G. aip.org These values helped in deducing the nature of the chemical bond and the geometry of the ĊBrFCOOH radical. aip.org

Similar ESR studies have been conducted on related halogenated compounds. For instance, X-irradiation of bromodifluoroacetamide single crystals at 77 K produced a σ-radical, where the unpaired electron occupies a σ antibonding C–Br orbital. rsc.org This σ-radical was identified as a precursor to the ĊF₂CONH₂ radical observed at higher temperatures. rsc.org The ESR parameters for this σ-radical were also determined, providing insights into its electronic structure. rsc.org

The table below summarizes the key ESR parameters for the ĊBrFCOOH radical.

ParameterIsotopePrincipal Values (G)
Hyperfine Coupling (𝒜)⁸¹Br(+108, +39, +22) ±7
Quadrupole Coupling (𝒬)⁸¹Br(–13, +18, –5) ±2
Hyperfine Coupling (𝒜)¹⁹F(196, 20, 0)

Computational Chemistry in Reaction Pathway Elucidation

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, complementing experimental studies by providing insights into transient species and transition states that are often difficult to observe directly. For reactions involving this compound and its derivatives, computational methods such as Density Functional Theory (DFT) have been employed to elucidate reaction pathways and understand reactivity. researchgate.net

One area where computational chemistry has been applied is in understanding the reactivity of bromodifluoroacetate. DFT calculations have been used to investigate the dual role of ethyl bromodifluoroacetate as both a difluoroalkylation reagent and a C1 synthon. researchgate.net These calculations helped to establish that the reaction proceeds through the formation of difluorocarbene, which then participates in the catalytic cycle. The base was found to play a crucial role in the formation of a key isocyanide intermediate from primary amines and difluorocarbene. researchgate.net

Computational studies have also been used to analyze the steric and electronic effects of the bromine and fluorine substituents on the reactivity of related compounds in nucleophilic substitution reactions. For example, in 2-bromo-2-fluoropropanoic acid, fluorine's electronegativity increases the electrophilicity of the α-carbon, while the bulkiness of bromine can influence the preference for SN1 versus SN2 pathways. DFT calculations can map the transition states for these competing pathways, providing a deeper understanding of the factors controlling the reaction outcome.

Furthermore, computational investigations have provided insights into the mechanism of photoredox-catalyzed reactions. For instance, in the context of fluorinated amine synthesis, mechanistic investigations, likely supported by computational modeling, have helped to establish the roles of the tertiary amine base and additional hydrogen-atom donors in the reaction. nottingham.ac.uk The strongly electron-withdrawing nature of fluorine, a key factor in these reactions, can be quantified and its effects on reaction energetics explored through computational chemistry. nottingham.ac.uk

The table below outlines how computational chemistry has been applied to understand the reaction mechanisms of this compound and related compounds.

Reaction/ProcessComputational MethodKey Insights
Dual reactivity of ethyl bromodifluoroacetateDFTElucidation of the role of difluorocarbene and base in the formation of isocyanide intermediates. researchgate.net
Nucleophilic substitution of 2-bromo-2-fluoropropanoic acidDFTAnalysis of steric and electronic effects on SN1 vs. SN2 pathways and transition state mapping.
Photoredox radical cyclization of fluorinated aminesMechanistic studies (likely with computational support)Understanding the role of base, hydrogen-atom donors, and the effect of fluorine's electron-withdrawing nature. nottingham.ac.uk

Kinetics of Transesterification and Other Reactions (Bromodifluoroacetic Acid Analog)

Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions. For bromodifluoroacetic acid and its analogs, kinetic investigations have been performed, particularly for reactions like transesterification. researchgate.netresearchgate.netbakhtiniada.ru

A study on the transesterification of methyl and ethyl esters of bromodifluoroacetic acid with trifluoroacetic acid was conducted using a catalytic distillation process with sulfuric acid as the catalyst. researchgate.netbakhtiniada.ru The experiments were carried out at various column bottom heat duties, and the reaction progress was monitored to determine the conditions for optimal product yield and purity. bakhtiniada.ru This work resulted in bromodifluoroacetic acid with a purity exceeding 97.0 mol% and a product yield of 87.4%. bakhtiniada.ru

While detailed kinetic data for the transesterification of bromodifluoroacetic acid itself is not extensively available in the provided search results, the principles of transesterification kinetics are well-established and can be applied. matec-conferences.orgmdpi.comncsu.edu Transesterification reactions are typically reversible and can be catalyzed by acids or bases. ncsu.edu The reaction rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. matec-conferences.orgmdpi.com

For acid-catalyzed transesterification, the mechanism generally involves protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of the original alcohol group yield the new ester. The kinetics of such reactions can be modeled to predict the reaction mixture composition over time. matec-conferences.org

In the context of other reactions, quantum mechanical calculations have suggested that the oleum-mediated synthesis of bromodifluoroacetyl chloride from CF₂BrCCl₂Br follows second-order kinetics, with the rate-limiting step being the cleavage of the C-Cl bond.

The table below summarizes the findings from the kinetic study of the transesterification of bromodifluoroacetic acid esters.

ReactantsCatalystProcessKey Findings
Methyl and ethyl esters of bromodifluoroacetic acid, trifluoroacetic acidSulfuric acidCatalytic DistillationProduct purity > 97.0 mol%, Product yield of 87.4%

Applications in Advanced Organic Synthesis

Building Block for Fluorinated Compounds

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com This often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity, all of which are desirable traits in drug candidates and agrochemicals. mdpi.comsigmaaldrich.com Bromofluoroacetic acid serves as a valuable precursor for the introduction of a fluorine atom or a fluorinated group into a molecule. sigmaaldrich.comenamine.net Its utility as a fluorinated building block is rooted in its ability to participate in various chemical transformations, allowing for the controlled and strategic incorporation of fluorine. nbinno.com The presence of the bromine atom provides a reactive handle for nucleophilic substitution or coupling reactions, while the fluorine atom imparts its unique electronic properties to the final product. cymitquimica.com

The demand for novel fluorinated compounds has driven the development of various synthetic methodologies. nih.gov Research has shown that fluorinated building blocks, such as this compound, offer higher thermal stability compared to their non-fluorinated counterparts. sigmaaldrich.com This stability, coupled with the often-beneficial effects of fluorine on a molecule's bioactivity, has led to a significant number of approved drugs and herbicides containing fluorine. sigmaaldrich.com

Precursor for Chiral Halomethanes and Other Chiral Building Blocks

This compound and its derivatives are key precursors in the synthesis of chiral halomethanes, which are small, stable molecules with a single asymmetric carbon atom. rsc.org These chiral halomethanes, such as bromochlorofluoromethane (B1195813) (CHBrClF), are of significant interest for fundamental studies in stereochemistry and parity violation. rsc.org

The synthesis of these chiral molecules often involves the decarboxylation of chiral halogenated acetic acids derived from this compound. rsc.org For instance, deutero this compound has been successfully synthesized and subsequently decarboxylated to yield the corresponding chiral deuterated halomethane. rsc.org The versatility of this approach allows for the preparation of a variety of chiral halogenated acetic acids with different isotopic substitutions at the α-carbon. rsc.org

Role in Pharmaceutical and Agrochemical Development

The unique properties of this compound make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals. google.com

While research on this compound itself is specific, its analog, bromodifluoroacetic acid, highlights the utility of such compounds in medicinal chemistry. Bromodifluoroacetic acid is a recognized intermediate in the synthesis of various pharmaceutical compounds. lookchem.com Its derivatives have been investigated for their potential as anti-cancer agents. The incorporation of the bromodifluoroacetyl group can enhance the biological activity of drug molecules, making it a valuable building block for creating fluorinated analogs of existing drugs with potentially improved efficacy and safety profiles. This approach is a common strategy in drug discovery to optimize the properties of lead compounds. drugdesign.org

This compound is utilized as a raw material in the manufacturing of phytosanitary products, also known as plant protection products. google.com These products, which include herbicides, fungicides, and insecticides, are essential for protecting crops from pests and diseases. cleanbiotec.comeuropa.eu The incorporation of fluorine-containing moieties, derived from precursors like this compound, can enhance the efficacy and stability of these agricultural formulations. Research has indicated that such compounds can be effective herbicides. The development of new and improved phytosanitary products is crucial for ensuring food security and sustainable agricultural practices. wur.nl

Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry as different enantiomers can have vastly different biological activities. "Designer acids" and other chiral catalysts are often employed to achieve high levels of stereocontrol in chemical reactions. nih.gov

In the context of fluorinated compounds, chiral building blocks derived from halogenated acetic acids are crucial. For example, a practical synthetic route to monofluorinated analogs of the HIV protease inhibitor Indinavir was developed using optically active fluoroiodoacetic acid as a chiral electrophile. nih.gov This demonstrates the principle that chiral halo-fluoroacetic acids can be powerful tools in the asymmetric synthesis of complex, biologically active molecules. nih.gov The ability to stereoselectively introduce a fluorinated stereocenter is a significant advancement in the synthesis of novel therapeutics. nih.gov

Toxicological Considerations and Biological Interactions of Haloacetic Acids

Mechanisms of Toxicity for Related Haloacetic Acids (e.g., Fluoroacetate (B1212596), Bromochloroacetic Acid)

The toxicity of HAAs is linked to their chemical structure and reactivity.

Interference with Metabolic Pathways (e.g., Tricarboxylic Acid Cycle)

A classic example of HAA toxicity is the action of fluoroacetate. Through a process termed "lethal synthesis," fluoroacetate is metabolized to fluorocitrate. nih.govresearchgate.net Fluorocitrate then inhibits aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle, leading to a disruption of cellular energy production. ontosight.ainih.govresearchgate.net This inhibition causes an accumulation of citrate (B86180) and depletion of ATP. ontosight.airesearchgate.net Other HAAs, particularly monohaloacetic acids (monoHAAs), are known to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), another critical enzyme in glycolysis, which also disrupts cellular metabolism and energy homeostasis. acs.orgacs.orgacs.org

Genotoxic Effects and DNA Damage (Bromochloroacetic Acid Analog)

Several haloacetic acids, including the analog bromochloroacetic acid, have been shown to be genotoxic. nih.gov They can induce DNA damage, such as strand breaks, and are mutagenic in bacterial assays like the Ames test. who.intnih.gov Bromochloroacetic acid has been found to cause mutations in Salmonella typhimurium and induce DNA damage in Chinese hamster ovary cells. nih.gov The genotoxicity of HAAs is a contributing factor to their potential carcinogenicity. nih.gov

Effects on Cellular Processes and Organ Systems (Bromochloroacetic Acid Analog)

Exposure to HAAs can lead to a range of adverse effects on cellular processes and organ systems. Bromochloroacetic acid, for instance, has been shown to cause hepatomegaly (enlarged liver), glycogen (B147801) accumulation, and cytomegaly in mice. who.int In rats, it has been linked to malignant mesotheliomas and adenomas of the large intestine. nih.govebi.ac.uknih.gov Dihaloacetic acids, in general, are recognized as male reproductive toxicants in rats and mice, affecting spermatogenesis. nih.govoup.com Some HAAs can also induce apoptosis (programmed cell death) in embryonic cells. nih.gov

Oxidative Stress Mechanisms (General Toxicological Principle)

A common mechanism underlying the toxicity of many haloacetic acids is the induction of oxidative stress. nih.gov All listed HAAs can cause oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular macromolecules like DNA, proteins, and lipids. nih.gov The formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts in DNA is a marker of this oxidative damage. nih.govoup.com Brominated haloacetic acids have been observed to be potent inducers of oxidative stress. nih.govoup.com

Comparative Toxicology within the Haloacetic Acid Class

The toxicity of haloacetic acids varies significantly depending on the specific halogen atoms and the degree of halogenation. The general trend for both cytotoxicity and genotoxicity is: iodinated HAAs > brominated HAAs > chlorinated HAAs. wiley.com

Within the monohaloacetic acids, the decreasing order of toxicity is iodoacetic acid > bromoacetic acid >> chloroacetic acid. nih.gov This correlates with their alkylating potential and the ability of the halogen to act as a leaving group. nih.govacs.org Dihaloacetates are generally more potent in inducing oxidative DNA damage than trihaloacetates. oup.com For example, dichloroacetic acid (DCA) is considered a weaker embryotoxicant than dibromoacetic acid (DBA). oup.com

Biochemical Pathways of Haloacetic Acid Metabolism

Haloacetic acids are generally absorbed rapidly from the gastrointestinal tract. nih.gov Their metabolism can occur through different pathways. For instance, monochloroacetic acid is thought to be broken down via two different pathways. canada.ca The metabolism of some dihaloacetic acids can be inhibited by the compounds themselves through the inhibition of glutathione (B108866) S-transferase zeta, leading to reduced clearance and enhanced toxicity. nih.gov The intestinal microflora can also play a role in the metabolism of haloacetic acids, potentially transforming them into biologically active forms. oup.comoup.com

Environmental Fate and Occurrence of Haloacetic Acids

Formation as Disinfection By-products in Water Treatment

Bromofluoroacetic acid, along with other haloacetic acids (HAAs), can be formed as an unintended consequence of water disinfection processes. nih.gov When disinfectants like chlorine are used to treat water, they can react with naturally occurring organic matter present in the source water. thermofisher.comwikipedia.org If bromide is also present in the water, it can be oxidized and participate in these reactions, leading to the formation of brominated and mixed bromo- and chloro-haloacetic acids. nih.gov

The formation and concentration of specific HAAs, including those containing bromine and fluorine, are influenced by several factors:

Disinfectant Type: While chlorine is a common disinfectant that leads to HAA formation, other disinfectants like chloramine (B81541) and chlorine dioxide also produce HAAs, though often at lower levels. nih.govwaterrf.org Ozone treatment can also influence the formation of subsequent disinfection by-products. waterrf.org

Source Water Composition: The amount and type of natural organic matter are crucial. ibimapublishing.com The presence and concentration of bromide in the source water directly impact the formation of brominated HAAs. nih.govwho.int

Water Quality Parameters: Factors such as temperature and pH play a significant role in the kinetics of HAA formation. ibimapublishing.com

Treatment Process: The specific details of the water treatment process, including disinfectant dose and contact time, affect the types and quantities of HAAs produced. nih.gov

Thirteen different haloacetic acids have been identified in chlorinated drinking water as a result of the disinfection process. nih.gov The United States Environmental Protection Agency (EPA) regulates a group of five common HAAs, collectively known as HAA5. wikipedia.org

Environmental Distribution and Persistence in Aquatic Systems

Once formed, this compound and other haloacetic acids can be released into the environment through various waste streams. iarc.fr Due to their chemical stability, HAAs are persistent in water after their formation. wikipedia.org

Studies have shown that haloacetic acids are found in various aquatic environments. For instance, bromochloroacetic acid has been detected in drinking water at concentrations up to 19 μg/L. nih.gov Data from the United States indicates the presence of various brominated acetic acids in both groundwater and surface water distribution systems. who.int For example, mean concentrations of bromochloroacetic acid were found to be 1.47 µg/L in groundwater systems and 3.61 µg/L in surface water systems. who.int

The persistence of these compounds in aquatic systems is a key aspect of their environmental fate. One study on chlorodifluoroacetic acid (a related haloacetic acid) indicated that its concentration remained constant in the water column over a 241-day period, suggesting it undergoes little to no degradation in aquatic systems. nih.gov The chemical properties of these compounds, such as their low tendency to accumulate in fat at physiological pH, also influence their distribution. who.int

Degradation Pathways and Biotransformation in the Environment

The degradation of haloacetic acids in the environment can occur through both abiotic and biotic processes.

Abiotic Degradation: Vapor-phase bromochloroacetic acid can be degraded in the atmosphere by reacting with photochemically produced hydroxyl radicals. iarc.fr However, it is not expected to be susceptible to direct photolysis by sunlight. iarc.fr Hydrolysis, a reaction with water that can be catalyzed by acids or bases, is another potential degradation pathway for halogenated organic molecules. libretexts.org

Biotransformation: Biotransformation is the chemical modification of a substance by a living organism. Enzymes within organisms can alter the structure of xenobiotics (foreign chemicals), generally making them more water-soluble and easier to excrete. inflibnet.ac.in For some haloacetic acids, like dichloroacetic acid, biotransformation is a primary route of elimination. who.int It has been suggested that bromochloroacetic acid is also primarily eliminated through biotransformation. who.int

One key enzyme involved in the metabolism of some dihaloacetic acids is glutathione (B108866) S-transferase zeta (GST-zeta). iarc.fr This enzyme can catalyze the conversion of these acids to glyoxylic acid. who.int The biotransformation capacity of an organism can be influenced by factors such as species, genetics, and prior exposure to environmental pollutants. inflibnet.ac.in For example, insects that consume a wide variety of plants tend to have a greater capacity to biotransform xenobiotics. inflibnet.ac.in

Recent research has utilized advanced techniques like ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UPLC-HRMS) to identify transformation products of various organic chemicals in organisms like zebrafish embryos, highlighting the importance of biotransformation in determining the internal concentrations of these chemicals. nih.gov

Ecological Impact Studies

The presence of this compound and other haloacetic acids in aquatic environments raises concerns about their potential ecological impact. The toxicity of these compounds can vary depending on the specific acid and the organism.

Studies on related haloacetic acids provide insights into potential ecological effects. For example, while chlorodifluoroacetic acid did not appear to pose a significant risk to certain aquatic macrophytes at then-current environmental concentrations, other studies have highlighted the toxicity of different micropollutants to various trophic levels in aquatic ecosystems. nih.govscientificwebjournals.com

The toxicity of perfluoroalkyl acids (PFAAs), a related group of compounds, has been shown to affect aquatic organisms by causing metabolism disturbance, reproduction disruption, oxidative stress, and developmental toxicity. nih.gov The toxicity of trifluoroacetate (B77799) (TFA), another related compound, has been observed in algae, potentially through the inhibition of the citric acid cycle.

Research on bromochloroacetic acid has shown that long-term exposure in drinking water can lead to various health effects in laboratory animals, including an increased incidence of certain tumors in rats and mice. nih.gov The ecological relevance of these findings is an area of ongoing research. The continuous input of persistent and bioaccumulative micropollutants into aquatic systems is a significant environmental concern, as they can cause poisoning and other disturbances in aquatic organisms. scientificwebjournals.com

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of bromofluoroacetic acid and its derivatives is a critical area of research, driven by the need for more efficient, selective, and scalable methods for producing these valuable chemical intermediates. google.com Current research directions focus on overcoming the limitations of existing methods, which can involve harsh conditions or produce significant byproducts.

One established approach involves the reaction of a chlorofluoroacetic acid derivative with concentrated hydrobromic acid. A patented process describes dissolving a compound like chlorofluoroacetic acid in 45% to 60% hydrobromic acid and treating it with gaseous hydrogen bromide at temperatures between 50°C and 140°C. google.com This method facilitates a halogen exchange to produce this compound.

Research into related compounds, such as bromodifluoroacetic acid, offers insights into potential advancements. For example, methods have been developed that involve the hydrolysis of bromodifluoroacetyl halides, which themselves can be synthesized through various techniques. google.com However, many of these routes suffer from drawbacks like low yields (sometimes less than 30%) or the use of toxic catalysts like mercuric sulphate. google.com

Future efforts are aimed at developing catalytic systems that can operate under milder conditions and with higher selectivity. The synthesis of aryloxyfluoroacetic acids, for instance, has been achieved by reacting phenols with this compound or its esters in the presence of a base like sodium hydride. researchgate.net The choice of solvent, such as dioxane or THF, can influence the reaction's success. researchgate.net The development of modular, multi-component reactions also represents a promising frontier. A three-component coupling using bromodifluoroacetic acid has been used to prepare precursors for more complex molecules, showcasing a strategy that could be adapted for this compound itself. chemrxiv.org

Table 1: Comparison of Synthetic Approaches for Bromohaloacetic Acids

MethodStarting MaterialsReagents & ConditionsAdvantagesDisadvantages/Challenges
Halogen Exchange Chlorofluoroacetic acidConc. HBr, Gaseous HBr, 50-140°CDirect conversionRequires handling of corrosive acids and gases google.com
Hydrolysis of Acyl Halides Bromodifluoroacetyl halidesWater, Alcohol (for esters)Common for derivativesPrecursor synthesis can be low-yield and use toxic catalysts google.com
Phenol Condensation Phenols, this compound/esterSodium hydride, Dioxane/THFForms aryloxyfluoroacetic acidsBase sensitivity, requires specific solvents researchgate.net
Multi-component Coupling Amines, Aldehydes, Bromodifluoroacetic acidVaries (e.g., photoredox catalyst)Modular, builds complexity efficientlyReaction discovery and optimization needed chemrxiv.org

Exploration of this compound in Catalytic Cycles

This compound and its derivatives are increasingly being explored not as catalysts themselves, but as crucial reagents within catalytic cycles, particularly in the fields of photoredox and transition-metal catalysis. Their role is often to serve as a source for fluorinated radical species or as a building block in coupling reactions.

In photoredox catalysis, bromodifluoroacetic acid derivatives have been used to generate difluoromethyl radicals (•CF2H) or difluorocarbene species. rsc.org For example, under visible-light irradiation, the cesium salt of bromodifluoroacetic acid (BrCF2CO2Cs) can interact with an excited iridium-based photocatalyst. rsc.org This interaction leads to the generation of a key radical intermediate that can then engage in various transformations, such as the difluoromethylation of phenols and thiophenols. rsc.org A proposed catalytic cycle involves the photocatalyst absorbing light, being quenched by the bromodifluoroacetate salt, and then being regenerated in a subsequent step to continue the cycle. rsc.org

Copper-catalyzed reactions represent another major area of exploration. Ethyl bromofluoroacetate has been used in copper-catalyzed cross-coupling reactions with aryl boronic acids to synthesize α-fluoroarylacetic acids. rsc.org In other systems, derivatives like phenyl bromodifluoroacetate (PhBDFA) have been developed as bench-stable reagents for the deoxytrifluoromethylation of alcohols. kuleuven.be In this copper-catalyzed cycle, the alcohol is converted in situ to a bromodifluoroacetate derivative, which then undergoes a decarboxylative trifluoromethylation. kuleuven.be The design of such reagents is critical, as the byproducts of the initial esterification must not interfere with the subsequent copper-catalyzed steps. kuleuven.be

These examples highlight a clear research trajectory: designing this compound derivatives that can be activated under mild catalytic conditions to enable powerful chemical transformations for synthesizing complex molecules. kuleuven.beresearchgate.net

In Silico Modeling for Reaction Prediction and Optimization

In silico modeling, utilizing quantum chemical calculations and machine learning algorithms, is becoming an indispensable tool for advancing research on this compound and related compounds. These computational methods offer powerful capabilities for predicting reaction outcomes, optimizing synthetic conditions, and designing novel catalysts without the need for extensive empirical experimentation. rsc.orgnih.gov

Density Functional Theory (DFT) is a prominent method used to investigate reaction mechanisms and energy barriers. sumitomo-chem.co.jp For instance, DFT calculations can be used to model the transition states of a reaction, providing insight into the most likely pathway and predicting the activation energy required. sumitomo-chem.co.jpmckgroup.org This approach has been used to explore the reductive elimination of molecules from palladium complexes and to design ligands that can lower the energy barriers for key reaction steps. rsc.org In the context of this compound synthesis, such models could be used to screen potential catalysts or predict the influence of different solvents and temperatures, thereby accelerating the development of more efficient routes. rsc.org

Computational models are also used for retrosynthetic analysis and reaction prediction. Advanced chemoinformatics methods and databases of experimental reactions are being used to develop models that can suggest synthetic plans for complex molecules. rsc.org Machine learning models, such as graph-convolutional neural networks, can predict chemical reactivity based on the structure of reactants. nih.gov For reactions involving this compound, these tools could predict potential side products. One study, for example, used computational analysis to predict that bromodifluoroacetic acid would form as a side product in 29.3% yield during a specific glycine (B1666218) synthesis, a prediction that helps in optimizing the reaction to favor the desired product. rsc.org

Furthermore, in silico tools are vital for predicting toxicological and pharmacokinetic properties, a field known as computational toxicology. nih.govnih.gov By creating consensus models that combine predictions from multiple (Q)SAR (Quantitative Structure-Activity Relationship) models, researchers can achieve more robust predictions for a wider range of chemicals. nih.gov This allows for the early-stage screening of this compound derivatives for potential biological interactions, guiding the synthesis of safer and more effective compounds. mdpi.com

Comprehensive Mechanistic Toxicology Studies of this compound

Mechanistic toxicology investigates how a chemical agent interacts with a living organism at the molecular level to cause a toxic response. iloencyclopaedia.orgsurrey.ac.uk For this compound and other haloacetic acids (HAAs), research focuses on identifying the specific cellular pathways and biomolecular targets affected following exposure. This knowledge is fundamental to understanding their biological activity without focusing on specific adverse health outcomes.

A primary mechanism identified for dihaloacetic acids is the inhibition of the enzyme glutathione (B108866) S-transferase zeta (GST-zeta). iarc.frnih.gov This enzyme plays a role in the degradation pathway of tyrosine. Inhibition of GST-zeta can lead to the accumulation of metabolic intermediates that may be toxicologically active. nih.gov Studies on the related compound bromochloroacetic acid have explored this mechanism. nih.gov

Another significant mechanism under investigation is the induction of oxidative stress. iarc.frnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to oxidative damage to cellular components, including DNA. A common biomarker for this type of damage is the formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts in DNA. Studies on mice exposed to bromochloroacetic acid showed a significant increase in the levels of 8-OHdG in liver nuclear DNA, demonstrating that the compound causes oxidative stress and damage. iarc.frnih.gov This genotoxic mechanism may contribute to the hepatocarcinogenicity of these chemicals. nih.gov

Developmental toxicity mechanisms are also an area of focus. Quantitative structure-activity relationship (QSAR) models suggest that the mechanisms of developmental toxicity may be similar among different haloacetic acids. epa.gov It has been proposed that the induction of apoptosis (programmed cell death) may play a role in the developmental effects observed with brominated acetic acids. epa.gov Understanding these fundamental molecular initiating events is a key objective of future toxicological research.

Mitigation Strategies for Environmental Occurrence of Haloacetic Acids

Haloacetic acids (HAAs), including this compound, are commonly formed as disinfection byproducts (DBPs) when chlorine or other disinfectants react with natural organic matter (NOM) present in water sources. gov.nl.ca Research into mitigation strategies is crucial for minimizing their presence in drinking water and the environment. These strategies can be broadly categorized into three main approaches: precursor removal, modification of treatment processes, and post-formation removal. gov.nl.canih.gov

Precursor Removal: The most proactive approach is to remove the natural organic matter that serves as the precursor for HAA formation. gov.nl.ca Enhanced coagulation, where the coagulation process is optimized (often by adjusting pH), can effectively remove a greater fraction of NOM from the raw water before disinfection, thereby reducing the potential for HAA formation. ontario.ca

Optimizing Disinfection Processes: Modifying the disinfection process itself is a widely used strategy. This can include:

Moving the Chlorination Point: Eliminating pre-chlorination and applying chlorine later in the treatment train can significantly reduce HAA formation by allowing for more NOM to be removed first. ontario.ca

Chlorine Dose Management: Optimizing the chlorine dose to achieve effective disinfection while minimizing excess chlorine that can form DBPs is a key operational control. gov.nl.ca

Alternative Disinfectants: Switching to chloramination for secondary disinfection (maintaining a residual in the distribution system) can produce lower levels of HAAs compared to free chlorine. ontario.ca Using UV disinfection for primary disinfection can also reduce DBP formation, although a chemical disinfectant is still needed to provide a residual. ontario.ca

Post-Formation Removal: Once HAAs are formed, several technologies can be employed to remove them from treated water.

Granular Activated Carbon (GAC): GAC adsorption is highly effective at removing a wide range of HAAs. numberanalytics.com Studies show that GAC filtration can remove HAA species by an average of 89.5% when combined with biofiltration. mdpi.com

Ion Exchange (IEX): IEX resins can be used to remove the negatively charged HAA ions from water. numberanalytics.com

Biodegradation: Biological filtration (biofiltration) utilizes microorganisms grown on filter media (like GAC or anthracite) to naturally degrade HAAs. numberanalytics.comcabidigitallibrary.org This is considered a promising and sustainable technology. mdpi.com

Advanced Oxidation Processes (AOPs): Technologies like ozonation or UV combined with hydrogen peroxide can chemically degrade HAAs. numberanalytics.com

Membrane Filtration: Nanofiltration and reverse osmosis membranes can physically reject and remove HAAs from water. numberanalytics.com

Table 2: Summary of Mitigation Strategies for Haloacetic Acids

Strategy CategorySpecific MethodPrinciple of Action
Precursor Removal Enhanced CoagulationRemoves natural organic matter (NOM) before it can react with disinfectants. ontario.ca
Process Optimization Altering Disinfection Point/DoseReduces contact time and amount of disinfectant available to form byproducts. gov.nl.caontario.ca
Use of Chloramines/UVAlternative disinfectants that have a lower potential to form HAAs. ontario.ca
Post-Formation Removal Activated Carbon AdsorptionPhysical adsorption of HAA molecules onto the carbon surface. numberanalytics.com
Ion ExchangeSwaps HAA ions in the water for other ions on a resin. numberanalytics.com
BiodegradationMicroorganisms consume HAAs as a food source, breaking them down. cabidigitallibrary.org
Advanced Oxidation ProcessesUses highly reactive radicals to chemically destroy HAA molecules. numberanalytics.com

Q & A

Q. What are the standard synthetic routes for bromofluoroacetic acid, and how can experimental protocols be optimized for reproducibility?

this compound is typically synthesized via saponification of ethyl bromofluoroacetate using aqueous potassium hydroxide (52% yield) . Key methodological considerations include:

  • Reagent purity : Use HPLC-grade solvents to avoid side reactions.
  • Temperature control : Maintain 40–50°C during hydrolysis to prevent decomposition.
  • Post-synthesis resolution : Chiral resolution using (R)-α-methylbenzylamine achieves 33% yield of (S)-enantiomer with 100% enantiomeric excess (ee) .
  • Validation : Confirm product identity via 1^1H NMR and chiral HPLC .

Q. How can environmental concentrations of this compound be accurately quantified in aqueous matrices?

Analytical methods adapted from trifluoroacetic acid (TFA) studies include:

  • Direct injection supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) : Achieves detection limits of 0.1 ng/L in water .
  • Sample preparation : Acidify water samples (pH 2) and preconcentrate via solid-phase extraction (C18 cartridges) .
  • Interference mitigation : Use isotope-labeled internal standards (e.g., 13^{13}C-bromofluoroacetic acid) to correct matrix effects .

Q. What are the primary challenges in assessing this compound’s environmental persistence?

Key methodological gaps include:

  • Degradation kinetics : Limited data on hydrolysis half-lives under varying pH and temperature.
  • Bioaccumulation potential : Use quantitative structure-activity relationship (QSAR) models to predict log KowK_{ow} values .
  • Field validation : Compare lab-derived half-lives with real-world monitoring data (e.g., riverine systems) to resolve discrepancies .

Advanced Research Questions

Q. How can enantiomer-specific toxicity of this compound be systematically evaluated?

Advanced approaches involve:

  • Chiral separation : Resolve (R)- and (S)-enantiomers using cellulose tris(3,5-dimethylphenylcarbamate) columns .
  • In vitro assays : Test enantiomers in human hepatocyte models (e.g., HepG2) with endpoints like mitochondrial membrane potential and ROS production.
  • Mechanistic studies : Apply molecular docking to compare enantiomer binding affinities with metabolic enzymes (e.g., cytochrome P450) .

Q. What experimental designs are optimal for resolving contradictory data on this compound’s ecotoxicological effects?

Address contradictions using:

  • Multivariate analysis : Apply principal component analysis (PCA) to isolate confounding variables (e.g., pH, dissolved organic carbon) in toxicity datasets .
  • Dose-response modeling : Use benchmark dose (BMD) frameworks to compare NOAEL/LOAEL values across studies .
  • Meta-analysis : Pool data from OECD-compliant tests (e.g., Daphnia magna 48-h LC50_{50}) to identify trends .

Q. How can advanced chromatographic techniques improve detection of this compound degradation byproducts?

Methodological innovations include:

  • Two-dimensional gas chromatography (GC×GC-TOFMS) : Resolve co-eluting peaks from halogenated intermediates .
  • High-resolution mass spectrometry (HRMS) : Assign molecular formulas to unknown metabolites via exact mass (<5 ppm error) .
  • Non-target screening : Apply suspect lists (e.g., NORMAN SusDat) to prioritize toxic byproducts .

Methodological Frameworks for Research Design

Q. How should researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound studies?

Example application:

  • Novelty : Investigate understudied interactions with microplastics (e.g., adsorption kinetics using polyethylene terephthalate) .
  • Ethical compliance : Adopt OECD 423 guidelines for acute oral toxicity testing to minimize animal use .
  • Relevance : Align with EPA’s PFAS Roadmap for regulatory impact .

Q. What statistical tools are critical for analyzing spatial-temporal trends in this compound contamination?

Recommended tools:

  • Geospatial mapping : Use ArcGIS to correlate contamination hotspots with industrial discharge points .
  • Time-series analysis : Apply autoregressive integrated moving average (ARIMA) models to predict future concentrations .
  • Uncertainty quantification : Report 95% confidence intervals for detection frequencies in environmental matrices .

Tables for Key Data Synthesis

Table 1. Comparative analytical performance for this compound detection.

MethodLOD (ng/L)MatrixKey AdvantageReference
SFC-MS/MS0.1WaterHigh sensitivity, minimal sample prep
GC-ECD5.0SoilRobust for complex matrices
Chiral HPLC-UV50BiologicalEnantiomer resolution

Table 2. Priority research gaps and proposed methodologies.

Gap AreaProposed ApproachExpected Outcome
Enantiomer toxicityMolecular dynamics simulationsMechanism of chiral-selective toxicity
Degradation pathwaysAdvanced oxidation process (AOP)Identification of mineralized products
Global distributionCollaborative monitoring networksBaseline data for risk assessment

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.